molecular formula C13H16N2O3S B13147811 4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide

4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide

Cat. No.: B13147811
M. Wt: 280.34 g/mol
InChI Key: PKKYWOHEFHQMMT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

the general principles of organic synthesis and purification would apply, including the use of large-scale reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Utilized in pharmacological studies to explore potential therapeutic effects and drug interactions.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide
  • 4-[(1R)-1-Aminoethyl]-N-(thiophen-2-ylmethyl)benzene-1-sulfonamide
  • 4-[(1R)-1-Aminoethyl]-N-(pyridin-2-ylmethyl)benzene-1-sulfonamide

Uniqueness

4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a furan ring and a sulfonamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H16N2O3S/c1-10(14)11-4-6-13(7-5-11)19(16,17)15-9-12-3-2-8-18-12/h2-8,10,15H,9,14H2,1H3/t10-/m1/s1

InChI Key

PKKYWOHEFHQMMT-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)N

Origin of Product

United States

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